L-Serine
Description
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Record name | serine | |
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| URL | https://en.wikipedia.org/wiki/Serine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25821-52-7 | |
| Record name | L-Serine homopolymer | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID301031857, DTXSID60883230 | |
| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
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Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | L-Serine | |
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Solubility |
SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |
| Record name | Serine | |
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| Record name | L-SERINE | |
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Density |
1.6 g/cu cm @ 22 °C | |
| Record name | L-SERINE | |
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Vapor Pressure |
0.00000004 [mmHg] | |
| Record name | L-Serine | |
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Color/Form |
HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |
CAS No. |
56-45-1, 6898-95-9 | |
| Record name | L-Serine | |
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| Record name | Serine [USAN:INN] | |
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| Record name | Serine | |
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| Record name | serine | |
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| Record name | L-Serine | |
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| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
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| Record name | 2-Amino-3-hydroxypropionic acid | |
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| Record name | SERINE | |
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| Record name | L-SERINE | |
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Melting Point |
228 °C (decomposes), 228 °C | |
| Record name | Serine | |
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| Record name | L-SERINE | |
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| Record name | L-Serine | |
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Preparation Methods
Serine Hydroxymethyltransferase (SHMT)-Mediated Conversion
The enzymatic synthesis of this compound leverages SHMT to catalyze the reversible conversion of glycine and formaldehyde into this compound. A patented method involves pretreating microbial cells (e.g., Corynebacterium glutamicum) to selectively inhibit serine deaminase (SD) activity while preserving SHMT functionality. This is achieved by maintaining dissolved oxygen levels ≥1 ppm during cell suspension pretreatment at ≤60°C. The reaction proceeds under alkaline conditions (pH 6–9) at 40–50°C for 20–30 hours, using glycine (5M) and formaldehyde (37–43% formalin) as substrates. Post-reaction, the mixture is acidified to pH ≤5, filtered to remove cell debris, and crystallized to yield this compound with minimal decomposition.
Key Process Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Maximizes SHMT activity |
| pH | 7.5–8.0 | Stabilizes enzyme structure |
| Formaldehyde Addition | Continuous feeding | Prevents enzyme inhibition |
This method achieves a molar conversion efficiency of 46–53% from glycine, though yields are limited by substrate inhibition and byproduct formation.
Crystallization and Optical Purity Enhancement
A solvent-mediated crystallization process using methanol-water (60:40 wt/wt) at 313.15 K for 48 hours enriches this compound optical purity to 99.4%. Starting with a racemic mixture, the slurry reaches thermodynamic equilibrium, favoring L-enantiomer crystallization due to differential solubility. The liquid phase is filtered and dried, yielding high-purity crystals suitable for pharmaceutical applications.
Microbial Fermentation Strategies
Metabolic Engineering of Escherichia coli
E. coli strains engineered for this compound production involve deletions of serine degradation genes (sdaA, sdaB, tdcG, glyA) and overexpression of feedback-resistant serine biosynthesis enzymes (serA^\text{fbr}, serB, serC). Fed-batch fermentation with glucose feeding achieves 11.7 g/L this compound at 0.43 g/g glucose yield. However, serine toxicity (>1.6 g/L) initially limited biomass accumulation, necessitating adaptive laboratory evolution (ALE) to enhance tolerance. Mutations in thrA (S357R) and overexpression of the eamA transporter increased tolerance to 25 g/L, enabling prolonged fermentation.
Comparative Performance of Engineered Strains:
Coryneform Bacterium Fermentation
Coryneform bacteria (e.g., Corynebacterium glutamicum) with enhanced phosphoserine phosphatase (PSP) activity produce this compound via glycolytic intermediates. By overexpressing serB and serC, these strains bypass feedback inhibition, achieving titers of 53 g/L in glycine-methanol media. This method avoids precursor dependency, reducing costs compared to enzymatic approaches.
Abiotic and Chemical Synthesis
UV-Induced Formation in Interstellar Ices
This compound forms abiotically under UV irradiation of methanol, water, hydrogen cyanide, and ammonia ices. This pathway, relevant to astrobiology, highlights serine’s prebiotic potential but lacks industrial scalability due to low yields and uncontrolled stereochemistry.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Aldehyde Condensation
L-serine reacts with aldehydes (e.g., formaldehyde) under enzymatic catalysis to form derivatives like β-methyl-L-serine:
| Derivative | Substrate | Aldehyde | Enzyme Source |
|---|---|---|---|
| β-Methyl-L-serine | L-β-alanine | Formaldehyde | Recombinant protein |
| β-Ethyl-L-serine | L-2-amino-n-butyric acid | Formaldehyde | Recombinant protein |
Racemization and Pyruvate Formation
Serine racemase catalyzes:
Simultaneously, it dehydrates this compound to pyruvate:
-
Kinetics : Pyruvate formation rate = 2.5× faster than D-serine synthesis .
-
Deuterium exchange : Observed in heavy water (), revealing a novel side reaction .
Periodate-Mediated Oxidation
In alkaline medium (30°C):
-
Key findings :
Table 1 : Effect of [OH] on pseudo-first-order rate constants () at 30°C
| [OH] (mol/dm³) | (s⁻¹) |
|---|---|
| 0.20 | 18.2 |
| 0.50 | 10.4 |
| 0.70 | 7.8 |
Thermochemical Data
Proton affinity of deprotonated this compound:
Role in Neuromodulation
D-serine, synthesized from this compound by serine racemase, co-activates NMDA receptors via the glycine-binding site (NR1 subunit). Overexpression correlates with neurotoxicity, while deficiency links to schizophrenia .
Scientific Research Applications
L-serine has a wide range of applications in scientific research:
Biology: this compound plays a role in the synthesis of purines, pyrimidines, and sphingolipids.
Industry: this compound is used in the production of detergents, cosmetics, and food additives.
Mechanism of Action
L-serine exerts its effects through various mechanisms:
Protein Synthesis: this compound is incorporated into proteins during translation.
Neurotransmission: D-serine acts as a neurotransmitter in the brain, regulating neurotransmission by acting as an agonist at the glycine site of NMDA receptors.
Metabolism: this compound is involved in the biosynthesis of purines, pyrimidines, and other amino acids.
Comparison with Similar Compounds
Inhibitory Potency in Enzymatic Contexts
L-serine exhibits distinct inhibitory properties compared to other phosphatase inhibitors. In Mycobacterium tuberculosis SerB2 (MtSerB2), this compound acts as a feedback inhibitor with an IC50 of 0.78 mM, outperforming Chlorpromazine (IC50 = 0.92 mM) and Sodium vanadate (IC50 = 2.5 mM) . However, its efficacy drops drastically against the PSP domain (IC50 = 823.7 mM), suggesting binding specificity to ACT domains rather than the catalytic site. This contrasts with non-competitive inhibitors like Chlorpromazine, which target alternative regions (e.g., Arg177) .
Table 1: Inhibitory Potency of Compounds Against MtSerB2
| Compound | IC50 (Full-Length) | IC50 (PSP Domain) |
|---|---|---|
| This compound | 0.78 mM | 823.7 mM |
| Chlorpromazine | 0.92 mM | 6.25 mM |
| Sodium vanadate | 2.5 mM | 2.5 mM |
Enzymatic Affinity and Utilization
Enzymes utilizing this compound exhibit varied substrate affinities. Serine racemase, which converts this compound to D-serine, has a Km of 4–10 mM , while cystathionine β-synthase (involved in homocysteine metabolism) shows a similar low affinity (Km > 4 mM) . This contrasts with glycolysis, which produces ATP with a lower ATP-to-enzyme ratio (3.8:1) compared to this compound catabolism (15:1 via this compound deaminase) .
Neurological Role and Comparison with Glycine
Both this compound and glycine are neurotransmitters, but this compound is critical for CNS development due to its de novo synthesis in astrocytes. Glycine levels are more dependent on dietary intake and hepatic synthesis. Deficiencies in this compound biosynthesis cause irreversible neurological damage, whereas glycine deficiencies are rare .
Derivative Compounds: this compound vs. Phosphatidylserine
Phosphatidylserine, a phospholipid derived from this compound, shares therapeutic benefits (e.g., cognitive enhancement) but differs in bioavailability. While this compound supplements directly modulate oxidative stress and neuropeptide expression , phosphatidylserine’s effects are mediated through membrane integration and signaling pathways .
Antioxidant Mechanisms
This compound upregulates Nrf2 and HO-1 in endothelial cells, reducing ROS and improving oxidative stress markers (e.g., MDA, GSH) . This mechanism is distinct from antioxidants like vitamin C, which directly scavenge free radicals. This compound’s dual role as a metabolic precursor and antioxidant underscores its uniqueness .
Structural Polymorphism
This compound exists in three polymorphs (I, II, III) with differing mechanical properties. Polymorph I has a higher bulk modulus (23.4 GPa) than II (14.7 GPa) and III (13.9 GPa), reflecting structural variations in hydrogen bonding . Such polymorphism is rare among amino acids and impacts its industrial crystallization .
Therapeutic Efficacy and Risks
This compound improves symptoms in hereditary neuropathies (e.g., HSAN1) but exacerbates lipid accumulation in SPTLC2-ALS patients, highlighting context-dependent risks .
Biological Activity
L-serine is a non-essential amino acid that plays a crucial role in various biological processes, particularly in the central nervous system (CNS). Its significance extends to neurotransmission, metabolic pathways, and potential therapeutic applications in neurological disorders. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Metabolic Role of this compound
This compound is synthesized primarily in astrocytes and serves as a precursor for several important biomolecules. It is involved in:
- Protein Synthesis : this compound is integral to the synthesis of proteins and enzymes necessary for cellular functions.
- Sphingolipid Formation : It contributes to the production of sphingolipids, which are vital for cell membrane integrity and signaling.
- Neurotransmitter Regulation : this compound can be converted into D-serine, a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory formation .
Table 1: Key Metabolic Pathways Involving this compound
| Pathway | Function |
|---|---|
| Protein Synthesis | Building blocks for proteins |
| Sphingolipid Biosynthesis | Cell membrane structure and signaling |
| D-Serine Production | Modulation of NMDA receptor activity |
Neurological Implications
This compound's role in the CNS has garnered attention due to its neuroprotective properties. Studies indicate that it may help mitigate neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).
Case Study: this compound in Alzheimer's Disease
In a controlled study involving rat models of AD, treatment with this compound resulted in:
- Improved performance in cognitive tasks (Morris Water Maze test).
- Reduced levels of amyloid-beta plaques, associated with AD pathology.
- Attenuation of neurofibrillary tangles, a hallmark of AD .
Therapeutic Potential
Recent clinical trials have explored the therapeutic potential of this compound supplementation, particularly in conditions linked to NMDA receptor dysfunction.
Study on GRIN2B-related Disorders
A series of n-of-1 trials were conducted to evaluate the efficacy of this compound in children with GRIN2B mutations. The primary outcomes included assessments of developmental skills and overall quality of life indicators:
- Results : Initial findings suggest improvements in cognitive function and daily living skills among participants receiving this compound compared to placebo .
Table 2: Summary of Clinical Trials Involving this compound
| Study Type | Condition | Dosage | Outcome |
|---|---|---|---|
| Case Study | GRIN2B-related NDD | Individualized | Improved cognitive function |
| Preclinical Trial | ALS | 210 mg/kg/day (p.o.) | Reduced reactive gliosis |
| Animal Model | Alzheimer's Disease | 62.5 mg/mL (i.p.) | Decreased amyloid-beta production |
Dietary Sources and Cognitive Function
Research indicates that dietary intake of serine is associated with cognitive function. A study highlighted that higher consumption of serine from dairy products correlates with better memory performance in adults .
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways of L-serine in mammalian systems, and what experimental methods are used to quantify their activity?
- This compound is synthesized via the phosphorylated pathway (3-phosphoglycerate → phosphoserine → this compound) and the glycine-serine interconversion pathway mediated by serine hydroxymethyltransferase (SHMT). To quantify pathway activity, researchers employ isotopic tracing (e.g., ¹³C-glucose) coupled with LC-MS to track carbon flux. Enzyme kinetics assays (e.g., PSPH phosphatase activity) and RT-qPCR for gene expression (e.g., PSPH, SHMT1/2) are standard .
Q. How can researchers assess the role of this compound in neuronal function using in vitro models?
- Primary neuronal cultures or iPSC-derived neurons are treated with this compound-depleted media to mimic deficiency states. Functional assays include electrophysiology (patch-clamp for NMDA receptor activity), immunostaining for synaptic markers (e.g., synaptophysin), and metabolomic profiling to correlate serine levels with neurotransmitter synthesis (e.g., D-serine, glycine). Controls should include this compound supplementation to rescue phenotypes .
Q. What standardized assays are recommended for measuring this compound concentrations in biological samples?
- High-performance liquid chromatography (HPLC) with fluorescence detection (pre-column derivatization using o-phthalaldehyde) provides sensitivity for low-concentration samples (e.g., CSF). For high-throughput analysis, LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-L-serine) ensures precision. Enzymatic assays (e.g., serine dehydratase coupled to NADH oxidation) are cost-effective alternatives .
Advanced Research Questions
Q. How can discrepancies between in silico metabolic predictions (e.g., E. coli models) and experimental data on this compound biosynthesis be resolved?
- Discrepancies often arise from incorrect assumptions about reaction reversibility. For example, E. coli models initially predicted this compound synthesis via glycine hydroxymethyltransferase (GHMT2r) reversibility, but experimental fitness data showed serA/B/C knockout strains retained viability. Curating models to enforce GHMT2r irreversibility and validating with ¹³C-flux balance analysis (FBA) reconciles predictions with empirical data .
Q. What methodological considerations are critical when designing longitudinal studies to evaluate this compound's neurorestorative effects in stroke models?
- In permanent middle cerebral artery occlusion (pMCAO) models, administer this compound intravenously post-injury at therapeutic windows (e.g., 6–24 hours). Use MRI/MRS for real-time tracking of infarct volume and serine metabolism. Histopathological endpoints (e.g., BrdU+ neural stem cells, CD31+ microvessels) must be paired with behavioral tests (e.g., Morris water maze) to link biochemical changes to functional recovery .
Q. How should researchers address conflicting data on this compound's efficacy in neurodegenerative disease models?
- Contradictions may stem from model-specific variability (e.g., transgenic vs. toxin-induced Parkinson’s models). Standardize dosing regimens (e.g., 100–300 mg/kg/day in rodents) and control for dietary serine intake. Meta-analyses using PRISMA guidelines can identify confounding factors (e.g., gut microbiota serine production) .
Q. What strategies optimize CRISPR-Cas9 screens for identifying this compound sensitivity genes in cancer cell lines?
- Use pooled sgRNA libraries in serine-depleted media and apply positive selection for resistant clones. Integrate RNA-seq to validate hits (e.g., PHGDH amplification) and cross-reference with DepMap dependency data. Functional validation via shRNA knockdown and rescue experiments with serine precursors (e.g., 3-phosphoglycerate) confirms mechanistic links .
Methodological Frameworks
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps (e.g., serine’s role in neurovascular unit repair) .
- Data Analysis : Apply Cyber-T for microarray statistical rigor (ANOVA with Benjamini-Hochberg correction) and PicroPrep for noise reduction in transcriptomic datasets .
- Reproducibility : Document synthetic protocols for novel serine analogs in Supporting Information, including NMR/HPLC purity data (>95%) and detailed reaction conditions (e.g., solvent, catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
